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Compound of Interest

Compound Name: 5,6-Diamino-1,3-dipropyluracil

Cat. No.: B015782 Get Quote

Introduction
5,6-Diamino-1,3-dipropyluracil is a substituted pyrimidine derivative with significant potential

in medicinal chemistry and drug development. As an analog of naturally occurring nucleobases,

its structure is of interest for the synthesis of novel therapeutic agents, including adenosine

receptor antagonists and other biologically active molecules.[1][2] A thorough understanding of

its spectroscopic properties is paramount for its unambiguous identification, purity assessment,

and the structural elucidation of its reaction products. This guide provides an in-depth analysis

of the expected spectroscopic data for 5,6-Diamino-1,3-dipropyluracil, grounded in the

fundamental principles of spectroscopy and supported by data from analogous compounds.

The molecular structure of 5,6-Diamino-1,3-dipropyluracil, with the systematic numbering of

the pyrimidine ring, is presented below. This structure forms the basis for all subsequent

spectroscopic predictions. The compound has the chemical formula C₁₀H₁₈N₄O₂, a molecular

weight of 226.28 g/mol , and a reported melting point in the range of 128-132 °C.[3][4][5]

Caption: Molecular Structure of 5,6-Diamino-1,3-dipropyluracil.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For 5,6-Diamino-1,3-dipropyluracil, both ¹H and ¹³C NMR will provide characteristic

signals for the propyl chains and the substituted uracil core.
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¹H NMR Spectroscopy: Expected Chemical Shifts
The expected ¹H NMR spectrum will show distinct signals for the propyl groups and the amino

protons. The absence of a proton at the C5 or C6 position simplifies the aromatic region. The

chemical shifts are predicted based on data from N-alkylated uracil derivatives and amino-

substituted pyrimidines.[6][7]
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Proton

Assignment

Expected

Chemical Shift

(δ, ppm)

Multiplicity Integration
Rationale &

Notes

N-CH₂ (Propyl) 3.8 - 4.2 Triplet (t) 4H

Protons on the

methylene group

directly attached

to the ring

nitrogens.

Deshielded by

the

electronegative

nitrogen.

-CH₂- (Propyl) 1.5 - 1.9 Sextet (sxt) 4H

Methylene

protons of the

propyl groups.

-CH₃ (Propyl) 0.8 - 1.1 Triplet (t) 6H

Terminal methyl

protons of the

propyl groups.

-NH₂ 4.0 - 6.0
Broad Singlet (br

s)
4H

Amino protons.

Chemical shift

and broadness

can vary

significantly with

solvent,

concentration,

and temperature

due to hydrogen

bonding and

exchange.

¹³C NMR Spectroscopy: Expected Chemical Shifts
The ¹³C NMR spectrum will be characterized by signals for the carbonyl carbons, the olefinic

carbons of the pyrimidine ring, and the carbons of the two propyl chains. Predictions are based

on known data for uracil and its N-methylated derivatives.[8][9]
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Carbon Assignment
Expected Chemical Shift (δ,

ppm)
Rationale & Notes

C4 (C=O) 162 - 166
Carbonyl carbon, typically

deshielded.

C2 (C=O) 150 - 154
Carbonyl carbon, slightly more

shielded than C4.

C6 145 - 150
Olefinic carbon bonded to two

nitrogen atoms.

C5 115 - 120
Olefinic carbon, shielded by

the adjacent amino group.

N-CH₂ (Propyl) 45 - 50
Methylene carbon attached to

nitrogen.

-CH₂- (Propyl) 20 - 25
Central methylene carbon of

the propyl group.

-CH₃ (Propyl) 10 - 15
Terminal methyl carbon of the

propyl group.

Experimental Protocol: NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural

confirmation.

Sample Preparation: Dissolve approximately 5-10 mg of 5,6-Diamino-1,3-dipropyluracil in
0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

DMSO-d₆ is often preferred for uracil derivatives to observe exchangeable NH protons.[6][7]

Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer. Ensure the

instrument is properly tuned and shimmed for the specific sample and solvent.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H spectrum.
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Set a spectral width of approximately 12-16 ppm.

Use a 30-degree pulse angle with a relaxation delay of 1-2 seconds.

Accumulate at least 16 scans for a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Set a spectral width of approximately 220-240 ppm.

Use a 45-degree pulse angle with a relaxation delay of 2-5 seconds.

Accumulate a sufficient number of scans (e.g., 1024 or more) to achieve an adequate

signal-to-noise ratio, as ¹³C has a low natural abundance.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the

residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Sample Preparation

Data Acquisition Data Processing

Dissolve in
Deuterated Solvent
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NMR Tube

Instrument Setup
(Tune, Shim)

Acquire ¹H Spectrum

Acquire ¹³C Spectrum
Fourier Transform,
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Calibrate Spectrum
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Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule. For 5,6-
Diamino-1,3-dipropyluracil, the key vibrational bands will correspond to the N-H bonds of the

amino groups, the C=O bonds of the uracil ring, and the C-H bonds of the propyl chains.

Expected IR Absorption Bands
The interpretation of the IR spectrum relies on identifying characteristic group frequencies. The

presence of hydrogen bonding can lead to broadening of the N-H and C=O stretching bands.

[10][11]

Wavenumber (cm⁻¹) Vibrational Mode Intensity Notes

3450 - 3200 N-H Stretch
Medium-Strong,

Broad

Characteristic of the

primary amino (-NH₂)

groups. Often appears

as a doublet.

Broadening indicates

hydrogen bonding.[12]

2960 - 2850 C-H Stretch (sp³) Medium-Strong

Aliphatic C-H

stretching from the

propyl groups.

1710 - 1650 C=O Stretch Strong

Carbonyl stretching of

the uracil ring. May

appear as a single

broad band or two

distinct peaks.[13]

1640 - 1580 N-H Bend Medium

Scissoring vibration of

the primary amino

groups.

1580 - 1520 C=C Stretch Medium

Ring stretching of the

C=C bond within the

pyrimidine core.
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Experimental Protocol: Attenuated Total Reflectance
(ATR) FT-IR
ATR is a common and convenient method for obtaining the IR spectrum of a solid sample.

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean.

Record a background spectrum of the empty ATR stage.

Sample Application: Place a small amount of the solid 5,6-Diamino-1,3-dipropyluracil
powder onto the ATR crystal.

Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact

between the sample and the crystal.

Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16 to 32 scans

over a range of 4000 to 400 cm⁻¹.

Data Processing: The instrument software will automatically ratio the sample spectrum

against the background spectrum to produce the final absorbance or transmittance

spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule

and its fragments, confirming the molecular weight and offering structural clues.

Expected Fragmentation Pattern
For 5,6-Diamino-1,3-dipropyluracil (MW = 226.28), the molecular ion peak [M]⁺ or the

protonated molecule [M+H]⁺ is expected to be observed. The fragmentation pattern will likely

involve cleavages within the propyl chains and fragmentation of the pyrimidine ring. The

fragmentation of uracil and its derivatives typically involves characteristic losses.[14][15]
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m/z Value Possible Fragment Notes

227 [M+H]⁺

Protonated molecular ion,

expected in soft ionization

techniques like ESI.

226 [M]⁺
Molecular ion, expected in

techniques like EI.

197 [M - C₂H₅]⁺
Loss of an ethyl radical from a

propyl chain.

183 [M - C₃H₇]⁺ Loss of a propyl radical.

155 [M - C₃H₇ - CO]⁺
Subsequent loss of carbon

monoxide from the ring.

Experimental Protocol: Electrospray Ionization (ESI) MS
ESI is a soft ionization technique well-suited for polar molecules like uracil derivatives, often

yielding a strong signal for the protonated molecule.

Sample Preparation: Prepare a dilute solution of the sample (approx. 10-100 µM) in a

suitable solvent such as methanol or acetonitrile, with a small amount of formic acid (0.1%)

to promote protonation.

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe

pump at a low flow rate (e.g., 5-10 µL/min).

Instrument Parameters:

Set the ion source to positive ion mode.

Optimize the capillary voltage (typically 3-5 kV), nebulizing gas pressure, and drying gas

temperature and flow rate to achieve a stable spray and maximum ion signal.

Mass Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 Da). For

structural confirmation, tandem MS (MS/MS) can be performed by isolating the [M+H]⁺ ion
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(m/z 227) and subjecting it to collision-induced dissociation (CID) to observe characteristic

fragment ions.

Sample Preparation
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Mass Analysis
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Caption: Workflow for Mass Spectrometry analysis via ESI.

Conclusion
This technical guide provides a comprehensive overview of the expected spectroscopic data

for 5,6-Diamino-1,3-dipropyluracil. By leveraging established principles and comparative data

from structurally related molecules, researchers can confidently identify and characterize this

compound. The detailed protocols offer a standardized approach to data acquisition, ensuring

reproducibility and scientific rigor. Accurate spectroscopic analysis is a cornerstone of chemical
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research, enabling the advancement of drug discovery programs that utilize this and other

novel pyrimidine derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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